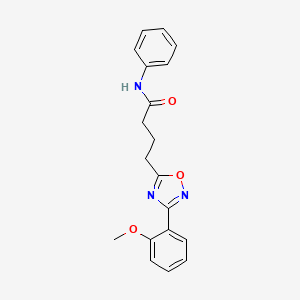![molecular formula C8H6Cl2N2O2 B7691975 N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which play a crucial role in the regulation of mitochondrial function and cellular homeostasis.
作用机制
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide exerts its biological effects by binding to the TSPO, a protein located on the outer mitochondrial membrane. TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide binding to TSPO has been shown to modulate mitochondrial function and reduce oxidative stress, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, improving cognitive function, inhibiting tumor growth, and reducing inflammation. These effects are mediated by N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide binding to TSPO and modulating mitochondrial function.
实验室实验的优点和局限性
One of the advantages of using N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide in lab experiments is its high affinity and selectivity for TSPO, which allows for specific targeting of mitochondrial function. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide analogs with improved pharmacological properties is another area of future research.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide involves the reaction of 3,5-dichlorobenzoyl chloride with 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine. The resulting compound is purified by recrystallization to obtain the final product. The yield of the synthesis process is around 30%, and the purity of the compound is typically greater than 99%.
科学研究应用
N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In cancer, N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been found to inhibit tumor growth and metastasis in preclinical studies. In inflammation, N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
N'-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-5(10)3-6(2-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHHIUFBNCJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
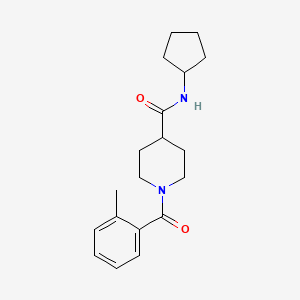

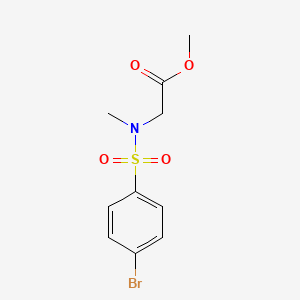
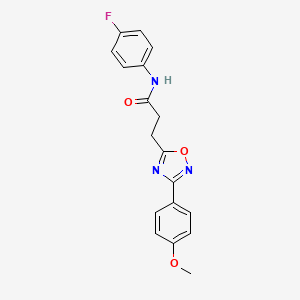
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
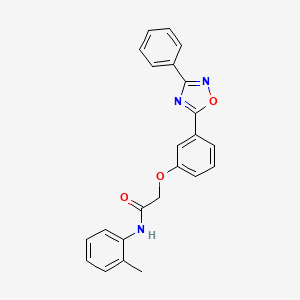
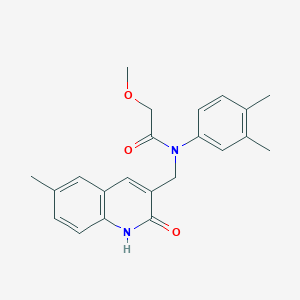
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)



